molecular formula C14H19N3O2 B8320364 1'-(4-Nitrophenyl)[1,3]bipyrrolidinyl

1'-(4-Nitrophenyl)[1,3]bipyrrolidinyl

Cat. No.: B8320364
M. Wt: 261.32 g/mol
InChI Key: DJVRHLOOHUBXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(4-Nitrophenyl)[1,3]bipyrrolidinyl is a bicyclic amine derivative featuring two pyrrolidine rings connected at the 1- and 3-positions, with a 4-nitrophenyl substituent attached to one of the nitrogen atoms. The bipyrrolidinyl core confers conformational rigidity, which may enhance selectivity in pharmacological interactions.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

1-(4-nitrophenyl)-3-pyrrolidin-1-ylpyrrolidine

InChI

InChI=1S/C14H19N3O2/c18-17(19)13-5-3-12(4-6-13)16-10-7-14(11-16)15-8-1-2-9-15/h3-6,14H,1-2,7-11H2

InChI Key

DJVRHLOOHUBXNQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CCN(C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Thiadiazole derivatives benefit from sulfur atom participation in hydrogen bonding, a feature absent in bipyrrolidinyl systems.

Comparison with Triazene Derivatives

Structural Context : Triazene derivatives like 1-(4-nitrophenyl)-3-(2-hydroxyethyl)triazene E () feature a linear N–N–N linkage with the 4-nitrophenyl group.

Key Differences :

  • The bicyclic amine system may improve solubility, enhancing bioavailability compared to triazenes.

Comparison with Spiro and Benzoxazine Derivatives

Structural Context : Spiro benzoxazine derivatives (e.g., compound 5 in ) incorporate the 4-nitrophenyl group within a fused bicyclic system.

Key Differences :

  • The spiro benzoxazine framework provides a rigid, three-dimensional structure, enabling selective target engagement. In contrast, the bipyrrolidinyl system’s flexibility may allow broader interactions but lower specificity.
  • The 4-nitrophenyl group’s position in compound 5 (attached to pyrazole) versus bipyrrolidinyl (attached to amine) may alter electronic effects and hydrogen-bonding capacity.

Contradictions :

  • The 4-nitrophenyl group enhances antimicrobial activity in thiadiazoles but reduces cytotoxicity in triazenes, emphasizing the scaffold’s dominant role in determining activity.

Recommendations :

  • Future research should explore 1'-(4-Nitrophenyl)[1,3]bipyrrolidinyl’s antimicrobial and cytotoxic profiles to enable direct comparisons with the cited analogs.

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